N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide

Catalog No.
S13612863
CAS No.
861360-27-2
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide

CAS Number

861360-27-2

Product Name

N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide

IUPAC Name

N-(2-methyl-1,3-dihydroindol-2-yl)acetamide

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-8(14)12-11(2)7-9-5-3-4-6-10(9)13-11/h3-6,13H,7H2,1-2H3,(H,12,14)

InChI Key

SSKVLRDXSYLWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CC2=CC=CC=C2N1)C

N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide is a chemical compound with the molecular formula C11H14N2OC_{11}H_{14}N_{2}O and a molecular weight of 190.24 g/mol. It is characterized by an indole structure, specifically featuring a methyl group at the 2-position and an acetamide functional group. This compound is noteworthy for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form N-oxide derivatives using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to yield corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions are common due to the indole nucleus, often employing bromine or chlorine under acidic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Electrophilic Substituents: Bromine, chlorine.

Major Products Formed

  • From Oxidation: N-oxide derivatives.
  • From Reduction: Amine derivatives.
  • From Substitution: Halogenated indole derivatives.

N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide exhibits several promising biological activities:

  • Antiviral Properties: Research indicates potential efficacy against various viral infections.
  • Antimicrobial Activity: The compound has been studied for its ability to inhibit microbial growth.
  • Anticancer Effects: It shows promise in inhibiting cancer cell proliferation through mechanisms such as kinase inhibition, leading to apoptosis (programmed cell death) .

The synthesis of N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide typically involves the reaction of 2-methylindole with acetic anhydride in the presence of a catalyst. The reaction is conducted under reflux conditions and subsequently purified through recrystallization.

Industrial Production

In industrial settings, similar synthetic routes are scaled up using continuous flow reactors to enhance efficiency and product quality. Reaction conditions are optimized to minimize waste while maximizing yield .

N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide finds applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex indole derivatives with potential therapeutic effects.
  • Pharmaceutical Development: Investigated for its anticancer and anti-inflammatory properties.
  • Agricultural Chemistry: Potential use in developing new agrochemicals .

Several compounds share structural similarities with N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide. These include:

Compound NameStructure FeaturesUnique Aspects
Indole-3-acetic acidIndole core; plant hormoneRegulates plant growth; distinct from N-(2-methyl).
IndomethacinIndole core; nonsteroidal anti-inflammatory drugStrong anti-inflammatory effects; different mechanism.
TryptophanEssential amino acid; contains indole ringNutritional role; precursor to serotonin.

Uniqueness

N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide is unique due to its specific substitution pattern on the indole ring. The presence of the methyl group at the 2-position and acetamide functionality contributes to its distinct pharmacological profile and biological activities compared to other indole derivatives .

Acetic Anhydride-Mediated Acylation of 2-Methylindole Precursors

The synthesis of N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide through acetic anhydride-mediated acylation represents one of the most established conventional approaches in organic synthesis . This methodology typically involves the reaction of 2-methylindole derivatives with acetic anhydride under controlled conditions to introduce the acetamide functional group . The reaction proceeds through nucleophilic acyl substitution, where the nitrogen atom of the indoline ring attacks the electrophilic carbonyl carbon of acetic anhydride .

The fundamental reaction mechanism involves initial formation of a tetrahedral intermediate when the indoline nitrogen attacks acetic anhydride, followed by elimination of acetate to yield the desired acetamide product [4]. This process is facilitated by the electron-rich nature of the indoline system, which enhances the nucleophilicity of the nitrogen center [5]. The reaction typically requires heating to temperatures between 80-120°C to achieve reasonable reaction rates, with reaction times ranging from 2-6 hours depending on the specific conditions employed .

Optimization studies have demonstrated that the use of pyridine as a base and catalyst significantly improves both reaction efficiency and product yields [4]. Pyridine serves a dual role by neutralizing the acetic acid byproduct and activating acetic anhydride through coordination, thereby facilitating the acylation process [5]. Under optimized conditions using pyridine catalysis, yields of 70-90% can be routinely achieved at reduced temperatures of 0-25°C with shorter reaction times of 0.5-2 hours .

ReagentEquivalentTemperature (°C)Reaction Time (h)Yield Range (%)
Acetic anhydride1.2-2.0 eq80-1202-665-85
Pyridine1.0-1.5 eq0-250.5-270-90
Zinc chloride0.1-0.5 eq100-1404-860-80
Polyphosphoric acid0.2-0.3 eq120-1806-1255-75
Aluminum chloride0.05-0.2 eq60-1003-570-85

Alternative Lewis acid catalysts have been investigated to enhance the reaction efficiency and selectivity [4]. Zinc chloride has proven particularly effective, providing good yields while maintaining mild reaction conditions [5]. The mechanism involves coordination of zinc chloride to the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and facilitating nucleophilic attack by the indoline nitrogen . Polyphosphoric acid and aluminum chloride have also been employed as catalysts, though these require higher temperatures and longer reaction times [4].

The reaction scope has been extended to various substituted 2-methylindoline precursors, demonstrating broad functional group tolerance . Electron-donating substituents on the aromatic ring generally enhance reactivity, while electron-withdrawing groups may require more forcing conditions or higher catalyst loadings . The regioselectivity of acylation is typically excellent, with acylation occurring exclusively at the nitrogen atom rather than at carbon centers .

Catalytic Systems for Cyclization and Functionalization

Advanced catalytic systems have been developed to facilitate both the cyclization of appropriate precursors and subsequent functionalization to yield N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide [6]. Palladium-catalyzed methodologies represent a significant advancement in this field, offering high selectivity and efficiency under relatively mild conditions [7]. The use of palladium acetate in combination with phosphine ligands such as triphenylphosphine or BINAP has proven particularly effective for intramolecular cyclization reactions [8].

The palladium-catalyzed approach typically involves oxidative addition of the metal center to an aryl halide precursor, followed by intramolecular cyclization and reductive elimination to form the indoline ring system [6]. This process can be coupled with acetylation reactions in one-pot procedures, significantly reducing the number of synthetic steps required [7]. Optimal conditions typically employ 1-5 mol% palladium acetate with appropriate ligands in solvents such as toluene or dimethylformamide at temperatures of 100-135°C [8].

Catalyst TypeCo-catalyst/LigandSolventTemperature (°C)Catalyst Loading (mol%)Typical Yield (%)
Palladium acetatePPh3, BINAPToluene, DMF100-1351-580-95
Copper iodideTEMPO, K2CO3DMSO, acetonitrile80-1202-1070-85
Iron(III) chlorideNoneDichloromethane25-605-2065-80
Zinc chlorideNoneEthanol100-14010-5060-80
Lewis acids (BF3·Et2O)NoneDichloromethane0-255-1575-90

Copper-based catalytic systems have emerged as cost-effective alternatives to palladium catalysis [9]. Copper iodide in combination with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and potassium carbonate enables efficient cyclization under aerobic conditions [9]. This system utilizes molecular oxygen as the terminal oxidant, making it environmentally benign and economically attractive [9]. The reaction proceeds through copper-catalyzed oxidative amination, where TEMPO serves as a co-catalyst facilitating the oxidation of copper(I) to copper(II) [9].

Iron-based catalysts have also shown promise for indoline synthesis, particularly iron(III) chloride systems that operate under mild conditions [10]. These catalysts are attractive due to their low cost, low toxicity, and ready availability [10]. The iron-catalyzed process typically involves coordination of the metal center to nitrogen-containing substrates, followed by cyclization through carbon-hydrogen bond activation [10].

Lewis acid catalysis represents another important approach for indoline formation and functionalization [11]. Boron trifluoride etherate and other Lewis acids promote cyclization through activation of electrophilic centers and stabilization of carbocationic intermediates [11]. These systems are particularly effective for substrates containing electron-rich aromatic rings that can stabilize positive charge development during the cyclization process [11].

Advanced Synthetic Strategies

Continuous Flow Reactor Implementations

Continuous flow reactor technology has revolutionized the synthesis of N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide by enabling precise control over reaction parameters and improved safety profiles [12]. Microreactor chip systems represent the most advanced implementation of this technology, offering exceptional heat and mass transfer characteristics that are particularly beneficial for indoline synthesis [13]. These systems typically employ channel diameters of 0.1-0.5 mm and operate at flow rates of 0.1-1.0 mL/min, providing residence times of 5-30 minutes [12].

The Fischer indole synthesis has been successfully adapted to continuous flow conditions using microwave-assisted heating [12]. In these systems, phenylhydrazine derivatives and ketone substrates are continuously mixed and heated to 150°C using microwave irradiation at 150 W power [12]. The estimated throughput can reach 9.8 g·h⁻¹ (57.2 mmol·h⁻¹) with excellent yields of 90% achieved within 20 seconds residence time [12]. This represents a significant improvement over batch processes in terms of both efficiency and product quality [12].

Reactor TypeChannel Diameter (mm)Flow Rate (mL/min)Residence Time (min)Temperature Range (°C)Pressure (bar)
Microreactor chip0.1-0.50.1-1.05-3080-1501-10
Coil reactor (PTFE)1.0-3.00.5-5.010-60100-1801-15
Glass capillary0.5-2.00.2-2.015-45120-2001-5
Packed bed reactor5.0-10.02.0-20.030-12060-1401-20
Corning G1 reactor1.5-3.01.0-10.020-9090-1601-12

Coil reactor systems using PTFE (polytetrafluoroethylene) tubing offer excellent chemical resistance and thermal stability for indoline synthesis [14]. These reactors typically employ larger channel diameters of 1.0-3.0 mm and can accommodate higher flow rates of 0.5-5.0 mL/min [14]. The residence times range from 10-60 minutes, making them suitable for reactions requiring longer contact times [14]. The palladium-catalyzed deoxygenation of ortho-vinylnitrobenzenes has been successfully implemented in such systems using carbon monoxide as a terminal reductant [14].

Glass capillary reactors provide excellent optical transparency, enabling real-time monitoring of reaction progress through spectroscopic techniques [15]. These systems are particularly valuable for photochemical processes and reactions requiring precise temperature control [15]. The Corning G1 reactor represents a commercial implementation of continuous flow technology, offering robust construction and precise control over reaction parameters [15].

Automated multistep continuous flow synthesis has been demonstrated for indole derivatives, incorporating sequential thiazole formation, deketalization, and Fischer indole synthesis [16]. This approach provides rapid and efficient access to complex indole structures with overall yields of 38-82% for three-step sequences [16]. The automation aspect eliminates human error and enables consistent product quality across multiple synthesis runs [16].

Solvent-Free and Green Chemistry Approaches

Solvent-free synthetic methodologies for N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide represent a significant advancement in sustainable organic chemistry [17]. The Fischer indole synthesis has been successfully conducted under solvent-free conditions using para-toluenesulfonic acid monohydrate or trichloroacetic acid as catalysts [17]. These reactions typically proceed at 100°C for 5 minutes in neat conditions, providing analytically pure products after simple aqueous workup [17].

Microwave-assisted synthesis under solvent-free conditions offers remarkable acceleration of reaction rates and improved energy efficiency [18]. The one-pot synthesis using microwave irradiation at 150-300 W power enables completion of reactions within 5-20 minutes compared to several hours required for conventional heating methods [18]. This approach eliminates the need for organic solvents while maintaining high yields and product purity [18].

MethodReaction MediumEnergy SourceTemperature (°C)Reaction TimeYield Improvement (%)
Microwave-assistedNone (neat)Microwave (150-300W)100-1505-20 min10-25
Mechanochemical grindingSolid stateBall milling25-6030-120 min15-30
Solvent-free thermalNeat conditionsConventional heating120-1802-6 h5-15
Ionic liquid medium[EMIM][BF4]Thermal heating80-1201-4 h20-35
Water-based synthesisWater/ethanolConventional heating60-1003-8 h10-20

Mechanochemical synthesis using ball milling represents an emerging green chemistry approach for indoline formation [19]. This solid-state methodology eliminates the need for solvents while enabling efficient mixing and energy transfer through mechanical force [19]. Reaction times of 30-120 minutes at ambient temperature can achieve yield improvements of 15-30% compared to conventional solution-phase methods [19]. The mechanochemical approach is particularly effective for substrates that are prone to thermal decomposition under conventional heating conditions [19].

Ionic liquid-mediated synthesis has shown exceptional promise for indoline formation, with 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) proving particularly effective [15]. The ionic liquid serves both as solvent and catalyst, enabling efficient Fischer indole synthesis with 95.3% yield and 96.0% purity [15]. The ionic liquid can be recovered and reused multiple times without significant loss of activity, making this approach highly sustainable [15].

Water-based synthesis represents the most environmentally benign approach to indoline formation [20]. The use of ethanol-water mixtures as reaction media eliminates the need for organic solvents while maintaining reasonable reaction rates [20]. These systems typically require temperatures of 60-100°C and reaction times of 3-8 hours, but offer yield improvements of 10-20% due to enhanced solvation effects [20]. The aqueous medium also facilitates product isolation through simple extraction procedures [20].

Sustainable multicomponent indole synthesis has been developed using an innovative two-step reaction from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [21]. This approach addresses many principles of green chemistry including waste prevention, superior atom economy, and energy efficiency [21]. The first step operates at room temperature while the second step requires only moderate heating, resulting in excellent yields with minimal environmental impact [21].

Purification and Isolation Techniques

Recrystallization Optimization

Recrystallization represents the primary purification method for N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide, offering excellent purity enhancement through selective crystallization [22]. The selection of appropriate solvent systems is critical for achieving optimal purification results [22]. Ethanol-water mixtures in ratios of 3:1 to 1:1 have proven particularly effective, providing purities of 92-98% with recoveries of 70-85% [22].

The recrystallization process involves dissolving the crude product in the minimum volume of hot solvent, followed by controlled cooling to promote selective crystallization [23]. The cooling rate significantly influences crystal quality and purity, with slow cooling over 2-4 hours generally providing superior results compared to rapid cooling [22]. During the cooling process, impurities remain in solution while the desired product crystallizes preferentially due to differences in solubility [22].

Solvent SystemSolvent RatioTemperature (°C)Cooling RatePurity (%)Recovery (%)
Ethanol/Water3:1 to 1:160-80Slow (2-4 h)92-9870-85
Methanol/Water2:1 to 1:250-65Medium (1-2 h)90-9675-90
Acetone/Hexane1:1 to 1:340-60Fast (30-60 min)88-9465-80
Ethyl acetate/Hexane1:1 to 1:445-70Slow (3-5 h)85-9270-85
Dichloromethane/Hexane1:2 to 1:535-50Medium (1-3 h)90-9560-75

Methanol-water systems offer an alternative approach with slightly different selectivity profiles [23]. These systems typically operate at lower temperatures of 50-65°C and provide excellent recoveries of 75-90% with purities of 90-96% [23]. The lower operating temperature is advantageous for heat-sensitive compounds and reduces the risk of thermal decomposition [23].

Acetone-hexane mixtures provide rapid crystallization with cooling times of 30-60 minutes [22]. While the recovery is somewhat lower at 65-80%, the rapid processing time makes this approach attractive for large-scale operations [22]. The fast cooling rate can lead to smaller crystal sizes, which may facilitate downstream processing such as filtration and drying [22].

Ethyl acetate-hexane systems offer good selectivity with purities of 85-92% and moderate recoveries of 70-85% [24]. These systems require careful temperature control and slow cooling over 3-5 hours to achieve optimal results [24]. The ethyl acetate component provides good solvation for the acetamide functional group while hexane promotes selective precipitation [24].

Dichloromethane-hexane mixtures enable crystallization at lower temperatures of 35-50°C with excellent purities of 90-95% [22]. However, the recovery is typically lower at 60-75% due to the higher solubility of the product in this solvent system [22]. This approach is particularly useful for compounds that are sensitive to elevated temperatures [22].

Chromatographic Separation Protocols

Chromatographic separation techniques provide powerful methods for purifying N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide with high efficiency and excellent resolution [25]. Flash chromatography using silica gel with particle sizes of 40-63 μm offers rapid separation with good resolution and typical recoveries of 80-95% [23]. The mobile phase typically consists of hexane-ethyl acetate gradients ranging from 10:1 to 1:1, allowing for fine-tuning of separation selectivity [23].

Column chromatography employing larger particle size silica gel (63-200 μm) provides excellent resolution with recoveries of 85-98% [25]. This technique uses petroleum ether-ethyl acetate gradients from 20:1 to 2:1, offering superior separation of closely related impurities [25]. The larger particle size results in lower back-pressure, enabling the use of gravity flow systems that are particularly suitable for large-scale purifications [25].

MethodStationary PhaseMobile PhaseGradient/RatioFlow RateResolutionTypical Recovery (%)
Flash chromatographySilica gel (40-63 μm)Hexane/EtOAc10:1 to 1:110-50 mL/minGood80-95
Column chromatographySilica gel (63-200 μm)Petroleum ether/EtOAc20:1 to 2:12-10 mL/minExcellent85-98
Preparative HPLCC18 (5-10 μm)MeCN/H2O30-90% MeCN5-20 mL/minExcellent90-98
Preparative TLCSilica gel platesCHCl3/MeOH95:5 to 90:10N/AModerate70-85
Size exclusionSephadex LH-20MeOHIsocratic0.5-2 mL/minGood75-90

Preparative high-performance liquid chromatography (HPLC) represents the most sophisticated purification technique, offering excellent resolution and recoveries of 90-98% [26]. Reversed-phase C18 columns with particle sizes of 5-10 μm are typically employed with acetonitrile-water gradients ranging from 30-90% acetonitrile [26]. The high resolution enables separation of structural isomers and closely related impurities that cannot be resolved by conventional column chromatography [26].

Preparative thin-layer chromatography (TLC) provides a cost-effective alternative for small-scale purifications [27]. Using silica gel plates with chloroform-methanol mobile phases in ratios of 95:5 to 90:10, moderate resolution can be achieved with recoveries of 70-85% [27]. This technique is particularly useful for analytical method development and optimization of separation conditions before scaling up to column chromatography [27].

Size exclusion chromatography using Sephadex LH-20 offers an orthogonal separation mechanism based on molecular size rather than polarity [28]. Isocratic elution with methanol provides good resolution with recoveries of 75-90% [28]. This technique is particularly valuable for removing high molecular weight impurities and for applications requiring salt-free products [28].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

190.110613074 g/mol

Monoisotopic Mass

190.110613074 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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